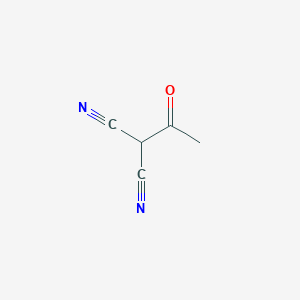
Cobaltite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltite is a naturally occurring mineral that contains both cobalt and arsenic. It has been used for various purposes, including as a source of cobalt for the production of alloys and batteries. Cobaltite has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of cobaltite is not fully understood, but it is believed to be related to its unique crystal structure and the presence of cobalt and arsenic ions. It has been shown to have magnetic and electrical properties, which may be related to its potential applications in various fields.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of cobaltite on living organisms. However, it is known that cobalt and arsenic can be toxic to humans and other animals, and exposure to these elements should be avoided.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cobaltite has several advantages and limitations for use in laboratory experiments. Its unique properties and potential applications make it an interesting subject for research. However, its toxicity and potential health risks must be taken into consideration when handling and studying cobaltite.
List of
Direcciones Futuras
1. Further research on the magnetic and electrical properties of cobaltite and its potential applications in various fields, including catalysis and energy storage.
2. Investigation of the potential toxicity of cobaltite and its effects on living organisms.
3. Development of new synthesis methods for cobaltite that are more efficient and environmentally friendly.
4. Study of the crystal structure of cobaltite and its relationship to its unique properties.
5. Exploration of the use of cobaltite in the production of new materials and devices.
6. Investigation of the potential use of cobaltite in medical applications, such as imaging and drug delivery.
7. Study of the potential environmental impacts of cobaltite mining and production.
8. Development of new methods for the safe handling and disposal of cobaltite.
9. Investigation of the potential use of cobaltite in the production of renewable energy technologies.
10. Study of the potential use of cobaltite in the production of new catalysts for chemical reactions.
Métodos De Síntesis
Cobaltite is a naturally occurring mineral and can be found in various geological formations. It can also be synthesized in the laboratory using various methods, including hydrothermal synthesis and solid-state reactions. These methods involve the use of high temperatures and pressures to create cobaltite crystals.
Aplicaciones Científicas De Investigación
Cobaltite has been the subject of scientific research due to its unique properties and potential applications in various fields. It has been studied for its magnetic and electrical properties, as well as its potential use in catalysis and energy storage.
Propiedades
Número CAS |
1303-15-7 |
|---|---|
Nombre del producto |
Cobaltite |
Fórmula molecular |
CoHO- |
Peso molecular |
75.941 g/mol |
Nombre IUPAC |
cobalt;hydroxide |
InChI |
InChI=1S/Co.H2O/h;1H2/p-1 |
Clave InChI |
SAXCKUIOAKKRAS-UHFFFAOYSA-M |
SMILES |
[OH-].[Co] |
SMILES canónico |
[OH-].[Co] |
Sinónimos |
cobaltite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)




